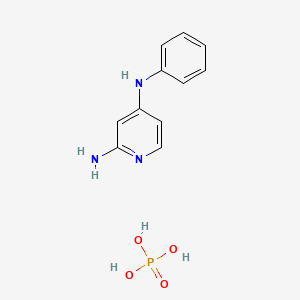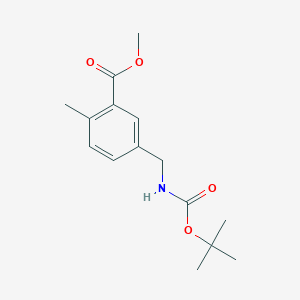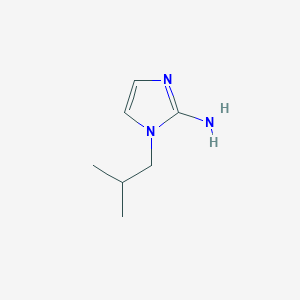
1-(2-methylpropyl)-1H-imidazol-2-amine
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, EC number, and IUPAC name .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like boiling point, melting point, solubility, refractive index, density, and others .Wissenschaftliche Forschungsanwendungen
Immune Response Modulation
1-(2-methylpropyl)-1H-imidazol-2-amine, also known as imiquimod, and its analogs are recognized for their unique ability to modulate the immune system. These compounds, through localized induction of cytokines such as IFN-α, -β, and various interleukins, offer a new approach to treating skin disorders and neoplasms without inherent antiviral or antiproliferative activity in vitro. Their effectiveness in vivo is attributed to the onsite stimulation and secretion of cytokines, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This mechanism supports the use of imiquimod as a topical agent for conditions like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, demonstrating its broad potential in dermatological treatments (Syed, 2001).
Corrosion Inhibition
Imidazoline derivatives, including this compound, are widely used as corrosion inhibitors due to their low toxicity, cost-effectiveness, and environmental friendliness. Their structure allows for effective adsorption onto metal surfaces, forming a protective hydrophobic film. This attribute is particularly valued in the petroleum industry, where they mitigate corrosion in pipelines and other metallic infrastructure. The review of their applications underscores the benefits of imidazoline-based inhibitors in enhancing the longevity and reliability of critical industrial components (Sriplai & Sombatmankhong, 2023).
Sour Corrosion Inhibitors Development
The development of sour corrosion inhibitors has evolved significantly, with imidazoline-based compounds playing a crucial role. These inhibitors, including this compound derivatives, are tailored to protect oil and gas infrastructure from the detrimental effects of corrosion. The shift towards imidazoline and quaternary salt chemistries reflects the industry's preference for efficient and reliable solutions to maintain the integrity of pipelines and tanks in corrosive environments (Obot et al., 2019).
Catalytic Applications
The versatility of this compound extends to catalytic applications, particularly in the formation of C-N bonds. Its efficacy in facilitating cross-coupling reactions between amines and aryl halides or arylboronic acids, through copper-mediated systems, highlights its potential in organic synthesis. This capability is instrumental in developing pharmaceuticals and fine chemicals, underscoring the compound's significance in enhancing reaction efficiencies and outcomes (Kantam et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)5-10-4-3-9-7(10)8/h3-4,6H,5H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWNYFLOMAYKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




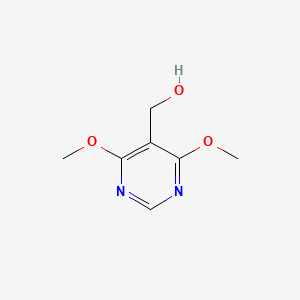

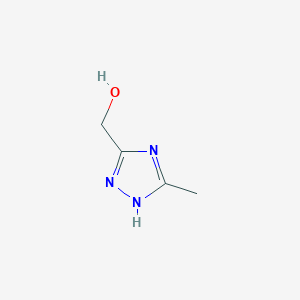

![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)

![4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3088216.png)




